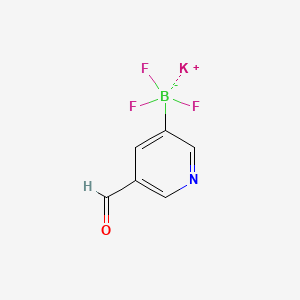

Potassium trifluoro(5-formylpyridin-3-yl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(5-formylpyridin-3-yl)borate is an organoboron compound with the molecular formula C₆H₄BF₃KNO and a molecular weight of 213.01 g/mol . This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which also contains a formyl group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium trifluoro(5-formylpyridin-3-yl)borate can be synthesized through various methods. One common approach involves the reaction of 5-formylpyridine with potassium trifluoroborate in the presence of a suitable base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium trifluoro(5-formylpyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

Major Products

The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Potassium trifluoro(5-formylpyridin-3-yl)borate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of potassium trifluoro(5-formylpyridin-3-yl)borate in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers the organic moiety to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Potassium trifluoro(5-formylpyridin-3-yl)borate can be compared with other organotrifluoroborate compounds, such as:

Potassium trifluoro(4-formylpyridin-3-yl)borate: Similar structure but with the formyl group at the 4-position.

Potassium pyridine-3-trifluoroborate: Lacks the formyl group, making it less reactive in certain cross-coupling reactions.

The uniqueness of this compound lies in its ability to participate in selective cross-coupling reactions, providing high yields and functional group tolerance .

Activité Biologique

Potassium trifluoro(5-formylpyridin-3-yl)borate is a compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Molecular Structure:

- IUPAC Name: Potassium trifluoro(5-formylpyridin-3-yl)boranuid

- Molecular Formula: C₆H₄BF₃KNO

- Molecular Weight: 213.01 g/mol

- CAS Number: 1245906-60-8

The compound features a pyridine ring with a formyl group and trifluoroborate moiety, contributing to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This property is crucial for its potential role as a covalent inhibitor in various biochemical pathways.

1. Cytotoxicity Studies

Research indicates that this compound has significant cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in leukemia cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 22.4 | Cell cycle arrest at G2/M phase |

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of histone demethylases, which are implicated in the regulation of gene expression related to cancer cell proliferation.

3. Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable solubility and metabolic stability, which are essential for therapeutic applications. Its ability to cross cell membranes efficiently enhances its potential as a drug candidate.

Case Study 1: Leukemia Treatment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in a xenograft model of acute myeloid leukemia (AML). The compound demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Targeting

Another investigation focused on the compound's interaction with histone demethylase enzymes. The results indicated that this compound effectively reduced enzyme activity, leading to altered gene expression profiles associated with tumor suppression.

Propriétés

IUPAC Name |

potassium;trifluoro-(5-formylpyridin-3-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-1-5(4-12)2-11-3-6;/h1-4H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSBSGFVXLDEJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)C=O)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855873 |

Source

|

| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-60-8 |

Source

|

| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.